2-(Benzyl(methyl)amino)benzaldehyde
Overview
Description
2-(Benzyl(methyl)amino)benzaldehyde is an organic compound that features both an aldehyde group and a substituted amine group This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Scientific Research Applications
2-(Benzyl(methyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
The primary target of 2-(Benzyl(methyl)amino)benzaldehyde is the benzylic position of the compound . The benzylic position is the carbon atom next to the aromatic ring, which is activated towards free radical attack . This activation is due to the adjacent aromatic ring, which provides resonance stabilization .
Mode of Action
The compound interacts with its targets through a series of reactions. One such reaction is the formation of oximes and hydrazones . In this reaction, the nitrogen acts as a nucleophile, reacting with the partially positive carbon . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Another reaction involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
The compound affects several biochemical pathways. One such pathway involves the oxidation of alkyl side-chains . The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This oxidation is usually effected by hot acidic permanganate solutions .
Result of Action
The result of the compound’s action is the formation of new compounds through a series of reactions. For instance, the formation of oximes and hydrazones results in the dehydration of the adduct . Similarly, the free radical bromination, nucleophilic substitution, and oxidation reactions lead to the formation of succinimide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, such as NBS, can initiate certain reactions . Additionally, the pH of the environment can impact the compound’s reactivity, as certain reactions are acid-catalyzed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyl(methyl)amino)benzaldehyde typically involves the reaction of benzaldehyde derivatives with benzylmethylamine. One common method is the condensation reaction between benzaldehyde and benzylmethylamine in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of solid acid catalysts or ionic liquids can enhance the reaction efficiency and make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyl(methyl)amino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, or amines
Major Products Formed:
Oxidation: 2-(Benzyl(methyl)amino)benzoic acid
Reduction: 2-(Benzyl(methyl)amino)benzyl alcohol
Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives
Comparison with Similar Compounds
Benzaldehyde: Lacks the amine group, making it less versatile in certain reactions.
N-Benzylmethylamine: Lacks the aldehyde group, limiting its reactivity compared to 2-(Benzyl(methyl)amino)benzaldehyde.
Phenylacetone: Similar structure but with a ketone group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an aldehyde and a substituted amine group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)12-17/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKNKCGZXXLERS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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